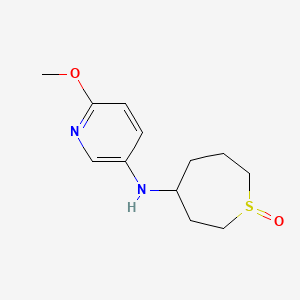![molecular formula C22H32N2O B6983790 1-[3-[[[(1R,10S)-14-tricyclo[8.3.1.03,8]tetradeca-3,5,7-trienyl]amino]methyl]piperidin-1-yl]ethanone](/img/structure/B6983790.png)
1-[3-[[[(1R,10S)-14-tricyclo[8.3.1.03,8]tetradeca-3,5,7-trienyl]amino]methyl]piperidin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-[[[(1R,10S)-14-tricyclo[83103,8]tetradeca-3,5,7-trienyl]amino]methyl]piperidin-1-yl]ethanone is a complex organic compound characterized by its unique tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[[[(1R,10S)-14-tricyclo[8.3.1.03,8]tetradeca-3,5,7-trienyl]amino]methyl]piperidin-1-yl]ethanone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This is achieved through a series of cyclization reactions.
Attachment of the piperidine ring: This involves nucleophilic substitution reactions.
Introduction of the ethanone group: This is typically done through acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-[[[(1R,10S)-14-tricyclo[8.3.1.03,8]tetradeca-3,5,7-trienyl]amino]methyl]piperidin-1-yl]ethanone can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of ketones or carboxylic acids.
Reduction: This can convert the ethanone group to an alcohol.
Substitution: This can involve the replacement of functional groups on the piperidine ring.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
1-[3-[[[(1R,10S)-14-tricyclo[8.3.1.03,8]tetradeca-3,5,7-trienyl]amino]methyl]piperidin-1-yl]ethanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-[3-[[[(1R,10S)-14-tricyclo[8.3.1.03,8]tetradeca-3,5,7-trienyl]amino]methyl]piperidin-1-yl]ethanone involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[3-[[[(1R,10S)-14-tricyclo[8.3.1.03,8]tetradeca-3,5,7-trienyl]amino]methyl]piperidin-1-yl]methanol: This compound is similar but has a hydroxyl group instead of an ethanone group.
1-[3-[[[(1R,10S)-14-tricyclo[8.3.1.03,8]tetradeca-3,5,7-trienyl]amino]methyl]piperidin-1-yl]propane: This compound has a longer alkyl chain.
Uniqueness
1-[3-[[[(1R,10S)-14-tricyclo[8.3.1.03,8]tetradeca-3,5,7-trienyl]amino]methyl]piperidin-1-yl]ethanone is unique due to its specific tricyclic structure and the presence of the ethanone group, which can impart distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-[3-[[[(1R,10S)-14-tricyclo[8.3.1.03,8]tetradeca-3,5,7-trienyl]amino]methyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O/c1-16(25)24-11-5-6-17(15-24)14-23-22-20-9-4-10-21(22)13-19-8-3-2-7-18(19)12-20/h2-3,7-8,17,20-23H,4-6,9-15H2,1H3/t17?,20-,21+,22? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABJIQWJXMRSOP-QFWMWPAFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)CNC2C3CCCC2CC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCCC(C1)CNC2[C@@H]3CCC[C@H]2CC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-(5-methyl-1,2-oxazol-3-yl)urea](/img/structure/B6983708.png)
![1-[1-(2-Methoxyethyl)pyrazol-3-yl]-3-(3,5,5-trimethyl-2-oxooxolan-3-yl)urea](/img/structure/B6983713.png)
![1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-phenylurea](/img/structure/B6983721.png)
![methyl N-methyl-N-[[4-[(3-propan-2-yloxyazetidine-1-carbonyl)amino]phenyl]methyl]carbamate](/img/structure/B6983732.png)
![N-[3-(furan-2-ylmethoxymethyl)phenyl]-3-propan-2-yloxyazetidine-1-carboxamide](/img/structure/B6983740.png)
![1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-thiophen-3-ylurea](/img/structure/B6983747.png)
![N-[1-(2-methoxyethyl)pyrazol-3-yl]-3-propan-2-yloxyazetidine-1-carboxamide](/img/structure/B6983758.png)
![N-[1-[(3-fluoro-4-hydroxyphenyl)methyl]-3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B6983761.png)
![Ethyl 5-[(3-propan-2-yloxyazetidin-1-yl)methyl]furan-2-carboxylate](/img/structure/B6983768.png)
![1-(1-Spiro[2.2]pentan-2-ylethylamino)cyclopropane-1-carboxamide](/img/structure/B6983771.png)
![2-Fluoro-4-[[(2-hydroxy-3-morpholin-4-ylpropyl)-methylamino]methyl]phenol](/img/structure/B6983776.png)
![3,4-dimethyl-N-[1-(1,2,4-triazol-1-yl)butan-2-yl]aniline](/img/structure/B6983777.png)

![tert-butyl N-[1-[1-[(3-methyl-1,2-oxazol-5-yl)methylamino]ethyl]cyclopropyl]carbamate](/img/structure/B6983803.png)
